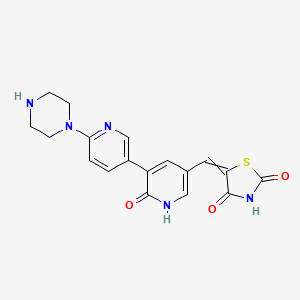
HIPK2 inhibitor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homeodomain-interacting protein kinase 2 (HIPK2) is a serine/threonine kinase that plays a crucial role in regulating cell proliferation, survival, and apoptosis. HIPK2 inhibitors are compounds designed to selectively inhibit the activity of HIPK2, thereby modulating its effects on various cellular processes. These inhibitors are of significant interest in scientific research due to their potential therapeutic applications in cancer, fibrosis, and other diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HIPK2 inhibitors often involves the modification of existing kinase inhibitor scaffolds. For example, the inhibitor TBID was developed by altering the scaffold of the promiscuous CK2 inhibitor TBI. The synthetic route typically includes steps such as:
Formation of the core scaffold: This involves the construction of the central structure of the inhibitor molecule.
Functional group modifications: Various functional groups are added or modified to enhance the selectivity and potency of the inhibitor.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods.
Industrial Production Methods
Industrial production of HIPK2 inhibitors would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch or continuous flow reactors: To control reaction conditions and improve efficiency.
Automated synthesis platforms: For high-throughput production.
Quality control measures: To ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
HIPK2 inhibitors can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of HIPK2 inhibitors include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions are typically the desired HIPK2 inhibitors with enhanced selectivity and potency. By carefully controlling the reaction conditions, researchers can obtain inhibitors with specific properties tailored to their research needs.
Wissenschaftliche Forschungsanwendungen
HIPK2 inhibitors have a wide range of scientific research applications, including:
Cancer research: HIPK2 inhibitors can modulate the activity of tumor suppressor proteins such as p53, making them potential candidates for cancer therapy.
Fibrosis research: Inhibition of HIPK2 has been shown to reduce fibrosis in various tissues, including the heart and kidneys.
Neurodegenerative diseases: HIPK2 inhibitors may have potential in treating diseases such as Alzheimer’s by modulating apoptotic pathways.
Inflammation: HIPK2 inhibitors can reduce inflammation by modulating signaling pathways such as NF-κB.
Wirkmechanismus
HIPK2 inhibitors exert their effects by binding to the ATP-binding site of the kinase, thereby preventing its phosphorylation activity. This inhibition can modulate various signaling pathways, including:
Vergleich Mit ähnlichen Verbindungen
HIPK2 inhibitors can be compared with other kinase inhibitors based on their selectivity and potency. Some similar compounds include:
SB203580: A p38 MAP kinase inhibitor that has been used as a tool to inhibit HIPK2, but with limited efficacy.
CK2 inhibitors: Such as TBI, which served as a scaffold for the development of HIPK2 inhibitors.
DYRK inhibitors: Such as harmine, which can also inhibit HIPK2 but with less selectivity.
HIPK2 inhibitors are unique in their ability to selectively target HIPK2 with high potency, making them valuable tools for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H17N5O3S |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H17N5O3S/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26) |
InChI-Schlüssel |
YHUKWWWCNSTFHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















